(5-(Furan-2-yl)isoxazol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone (5-(Furan-2-yl)isoxazol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1210725-59-9
VCID: VC6194053
InChI: InChI=1S/C18H20N4O4/c1-11(2)16-19-20-17(25-16)12-5-7-22(8-6-12)18(23)13-10-15(26-21-13)14-4-3-9-24-14/h3-4,9-12H,5-8H2,1-2H3
SMILES: CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4
Molecular Formula: C18H20N4O4
Molecular Weight: 356.382

(5-(Furan-2-yl)isoxazol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

CAS No.: 1210725-59-9

Cat. No.: VC6194053

Molecular Formula: C18H20N4O4

Molecular Weight: 356.382

* For research use only. Not for human or veterinary use.

(5-(Furan-2-yl)isoxazol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone - 1210725-59-9

Specification

CAS No. 1210725-59-9
Molecular Formula C18H20N4O4
Molecular Weight 356.382
IUPAC Name [5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C18H20N4O4/c1-11(2)16-19-20-17(25-16)12-5-7-22(8-6-12)18(23)13-10-15(26-21-13)14-4-3-9-24-14/h3-4,9-12H,5-8H2,1-2H3
Standard InChI Key CKSPNJXDXZRROI-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a central methanone group bridging two heterocyclic systems:

  • Isoxazole-Furan Assembly: A 5-(furan-2-yl)isoxazol-3-yl group, where the isoxazole ring (a five-membered ring with oxygen and nitrogen at positions 1 and 2) is substituted at position 5 with a furan moiety.

  • Piperidine-Oxadiazole System: A piperidine ring substituted at position 4 with a 5-isopropyl-1,3,4-oxadiazol-2-yl group. The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and electronic properties .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₃N₃O₄
Molecular Weight405.43 g/mol
Calculated LogP2.8 (indicating moderate lipophilicity)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0

The absence of hydrogen bond donors and moderate lipophilicity suggests favorable membrane permeability, a critical factor in drug design .

Electronic and Stereochemical Features

  • Aromaticity and Conjugation: The isoxazole and furan rings contribute π-electron density, while the 1,3,4-oxadiazole’s resonance stabilization enhances thermal stability .

  • Stereochemistry: The piperidine ring introduces a chair conformation, with the oxadiazole substituent occupying an equatorial position to minimize steric strain.

Synthesis and Reactivity

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1NaOH, EtOH, reflux65–70
2POCl₃, 80°C75–80
3K₂CO₃, DMF, 120°C60–65
4AlCl₃, CH₂Cl₂, RT50–55

Reactivity Profile

  • Electrophilic Substitution: The furan ring undergoes nitration or sulfonation at position 5, while the isoxazole’s nitrogen can participate in alkylation .

  • Nucleophilic Attack: The oxadiazole’s N2 atom is susceptible to nucleophilic substitution, enabling functionalization with amines or thiols .

  • Reduction: Catalytic hydrogenation of the isoxazole ring yields a β-aminoketone derivative, altering biological activity .

Biological Activity and Mechanisms

Enzyme Inhibition

The 1,3,4-oxadiazole moiety is a known pharmacophore for inhibiting enzymes such as:

  • Cyclooxygenase-2 (COX-2): Modulation of arachidonic acid metabolism, suggesting anti-inflammatory potential .

  • Histone Deacetylases (HDACs): Epigenetic regulation implicated in cancer therapy .

Table 3: In Silico Binding Affinities

TargetBinding Energy (kcal/mol)
COX-2 (PDB: 5KIR)-9.2
HDAC6 (PDB: 5EDU)-8.7

Antimicrobial Efficacy

Structural analogs demonstrate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 4 μg/mL) via disruption of cell wall synthesis . The isopropyl group on the oxadiazole enhances membrane penetration, while the furan ring may intercalate into microbial DNA .

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